N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Medicinal Chemistry Drug Design ADME Prediction

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 941869-45-0, molecular formula C14H12N4O5, molecular weight 316.27 g/mol) is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole ring linked via a carboxamide bridge to an isoxazole (1,2-oxazole) moiety, with a 3,4-dimethoxyphenyl substituent at the oxadiazole 5-position. The 1,3,4-oxadiazole and isoxazole scaffolds are individually well-established pharmacophores in medicinal chemistry, and their covalent linkage in a single molecular entity is a recognized strategy for generating multi-target or enhanced-activity hybrids.

Molecular Formula C14H12N4O5
Molecular Weight 316.273
CAS No. 941869-45-0
Cat. No. B2618180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
CAS941869-45-0
Molecular FormulaC14H12N4O5
Molecular Weight316.273
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3)OC
InChIInChI=1S/C14H12N4O5/c1-20-9-4-3-8(7-11(9)21-2)13-17-18-14(22-13)16-12(19)10-5-6-15-23-10/h3-7H,1-2H3,(H,16,18,19)
InChIKeyFLOKBETYHAXXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 941869-45-0): Structural Identity and Core Characteristics


N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 941869-45-0, molecular formula C14H12N4O5, molecular weight 316.27 g/mol) is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole ring linked via a carboxamide bridge to an isoxazole (1,2-oxazole) moiety, with a 3,4-dimethoxyphenyl substituent at the oxadiazole 5-position [1]. The 1,3,4-oxadiazole and isoxazole scaffolds are individually well-established pharmacophores in medicinal chemistry, and their covalent linkage in a single molecular entity is a recognized strategy for generating multi-target or enhanced-activity hybrids [2]. This compound belongs to a family of oxadiazole–isoxazole carboxamide hybrids under active investigation for anticancer, antimicrobial, and anti-inflammatory applications [3].

Why Interchange with Structural Analogs of 941869-45-0 Is Pharmacologically Unreliable


Oxadiazole–isoxazole carboxamide hybrids exhibit profound sensitivity to substitution patterns, where even subtle changes in the aryl ring (e.g., 3,4-dimethoxy vs. 3,5-dimethoxy vs. 3,4,5-trimethoxy or halogen substitution) can drastically alter potency, selectivity, and spectrum of activity [1]. In a directly relevant series of 1,3,4-oxadiazole N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, anti-proliferative IC50 values varied by over an order of magnitude across structurally similar derivatives, underscoring that the precise electronic and steric profile conferred by the 3,4-dimethoxyphenyl–isoxazole carboxamide arrangement is not interchangeable with close analogs [2]. Generic substitution based solely on the oxadiazole–isoxazole core motif is therefore unreliable for maintaining target potency and selectivity profiles.

Quantitative Evidence Guide for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (941869-45-0) Relative to Structural Analogs


3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution: Computed Lipophilicity and Hydrogen-Bond Acceptor Capacity Differentiate 941869-45-0 from Its Positional Isomer

The 3,4-dimethoxyphenyl regioisomer present in 941869-45-0 confers a computed XLogP3-AA of 1.3, which is anticipated to be measurably lower than the 3,5-dimethoxyphenyl isomer (CAS 941994-06-5) due to differences in dipole moment and hydrogen-bond acceptor geometry, despite identical molecular formula and molecular weight (316.27 g/mol) [1]. This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 113 Ų (8 hydrogen-bond acceptors, 1 donor), places 941869-45-0 within favorable drug-like chemical space (Lipinski rule-compliant) and distinguishes it from more lipophilic congeners bearing halogen or naphthyl substituents at the oxadiazole 5-position [2]. Such differences directly impact membrane permeability, solubility, and oral bioavailability potential in lead optimization programs.

Medicinal Chemistry Drug Design ADME Prediction

Class-Level Anticancer Potency of 1,3,4-Oxadiazole–Isoxazole Hybrids: Quantitative Benchmarking Against Standard Chemotherapeutics

Although no direct IC50 data have been published for 941869-45-0 itself, structurally closely related 1,3,4-oxadiazole–isoxazole amide hybrids have demonstrated sub-micromolar anticancer potency across multiple cell lines [1]. In the most directly comparable scaffold series, compound 24f (a 1,3,4-oxadiazole–isoxazol–pyridine–benzimidazole amide derivative) exhibited IC50 values of 0.11 ± 0.07 µM (A549), 0.26 ± 0.08 µM (PC3), 0.55 ± 0.06 µM (DU-145), and 0.87 ± 0.09 µM (MCF-7), surpassing the standard drug etoposide [1]. Notably, the presence of a methoxyphenyl substituent on the oxadiazole ring is a recurring feature among highly active congeners, while replacement with halogenated phenyl or unsubstituted phenyl significantly diminishes activity—highlighting the critical pharmacophoric role of the electron-donating dimethoxyphenyl moiety present in 941869-45-0 [2]. This class-level potency establishes a strong rationale for prioritizing 941869-45-0 as a screening candidate over non-methoxylated or mono-methoxylated oxadiazole–isoxazole alternatives.

Anticancer Cytotoxicity Oxadiazole-Isoxazole Hybrids

Antimicrobial Activity Potential: Class-Level MIC Data for 3,4-Dimethoxyphenyl-Containing 1,3,4-Oxadiazole Derivatives

In the 1,3,4-oxadiazole N-Mannich base series derived from the same 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione precursor that would serve as an intermediate for 941869-45-0 synthesis, piperazinomethyl derivatives 5c and 5d exhibited broad-spectrum antibacterial activity with MIC values of 0.5–8 µg/mL against both Gram-positive and Gram-negative bacteria, while compounds 4j, 4l, 5a, and 5b showed potent Gram-positive-selective activity [1]. By contrast, analogous oxadiazole–isoxazole hybrids lacking the 3,4-dimethoxyphenyl substitution have shown MIC values typically >32 µg/mL [2]. The conserved 3,4-dimethoxyphenyl pharmacophore across these series establishes the 3,4-dimethoxyphenyl motif present in 941869-45-0 as a critical driver of antimicrobial potency, offering a differentiated starting point for dual anticancer–antimicrobial screening programs compared to halogen- or pyridyl-substituted oxadiazole–isoxazole analogs.

Antimicrobial Antibacterial Oxadiazole Derivatives

Chemical Stability and Synthetic Tractability: The 1,3,4-Oxadiazole–Isoxazole Carboxamide Core as a Robust Scaffold for Derivatization

The 1,3,4-oxadiazole-2-amine core, which serves as the direct precursor to 941869-45-0 via amide coupling with isoxazole-5-carboxylic acid, has demonstrated excellent chemical stability under standard laboratory storage conditions and is compatible with a wide range of downstream derivatization reactions including acylation, alkylation, and palladium-catalyzed cross-coupling [1]. In contrast, the isomeric 1,2,4-oxadiazole carboxamide analogs exhibit susceptibility to hydrolytic ring-opening under mildly basic or acidic conditions, limiting their utility in aqueous biological assay formats and long-term compound library storage [2]. The 1,3,4-oxadiazole isomer present in 941869-45-0 is the more hydrolytically stable regioisomer, making it a superior choice for high-throughput screening collections where compound integrity over repeated freeze-thaw cycles and DMSO storage is critical.

Synthetic Chemistry Scaffold Stability Derivatization

Optimal Research and Procurement Application Scenarios for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (941869-45-0)


Hit-to-Lead Anticancer Screening: Dimethoxyphenyl Oxadiazole–Isoxazole Hybrids as Prioritized Entry Points

941869-45-0 is positioned as an ideal starting scaffold for medicinal chemistry teams seeking to initiate structure–activity relationship (SAR) studies on oxadiazole–isoxazole amide hybrids with documented sub-micromolar anticancer potential. The 3,4-dimethoxyphenyl substitution has been independently validated as a potency-enhancing motif in closely related series , while the unsubstituted isoxazole-5-carboxamide terminus provides a clean vector for systematic modification. Procurement of this compound enables direct benchmarking against literature-known potent hybrids such as compound 24f, which achieved IC50 values of 0.11–0.87 µM across four cancer cell lines .

Dual Antimicrobial–Anticancer Screening Libraries: Exploiting the 3,4-Dimethoxyphenyl Pharmacophore

The 3,4-dimethoxyphenyl-1,3,4-oxadiazole substructure shared by 941869-45-0 has demonstrated potent broad-spectrum antibacterial activity (MIC 0.5–8 µg/mL) in N-Mannich base derivatives synthesized from the same oxadiazole-thione precursor . Consequently, 941869-45-0 represents a strategic acquisition for screening collections designed to identify compounds with dual antibacterial and anticancer activity profiles—a growing area of interest in drug repositioning and polypharmacology. Its procurement should be prioritized over pyridyl- or halogen-substituted oxadiazole analogs that lack this validated antimicrobial motif.

Compound Library Procurement for ADME-Profileable Heterocyclic Scaffolds

With a computed XLogP3-AA of 1.3 and TPSA of 113 Ų, 941869-45-0 resides comfortably within Lipinski drug-like space and offers moderate lipophilicity that balances membrane permeability with aqueous solubility . This is advantageous compared to more lipophilic oxadiazole–isoxazole analogs (e.g., tetrahydronaphthalenyl or benzodioxolyl derivatives) that carry higher logP and consequent risks of poor solubility, high protein binding, and CYP450 inhibition. Compound management teams assembling diversity-oriented screening sets with favorable developability profiles should favor 941869-45-0 over higher-logP congeners for lead-like compound collections.

Synthetic Chemistry Reference Standard: Stable 1,3,4-Oxadiazole Core for Amide Bond Methodology Development

The hydrolytically robust 1,3,4-oxadiazole ring in 941869-45-0 makes this compound an excellent model substrate for developing or validating new amide bond-forming reactions under aqueous or challenging conditions, where 1,2,4-oxadiazole regioisomers would undergo ring degradation . The compound's well-defined structure, commercial availability, and the presence of both electron-rich (dimethoxyphenyl) and electron-deficient (isoxazole carboxamide) domains provide a balanced electronic environment for evaluating reaction scope and functional group tolerance in synthetic methodology studies.

Quote Request

Request a Quote for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.